molecular formula C18H12BrN3 B2700831 2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile CAS No. 361198-37-0

2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile

Katalognummer: B2700831
CAS-Nummer: 361198-37-0
Molekulargewicht: 350.219
InChI-Schlüssel: LTUFQXNNTKDUFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile is a halogenated pyridine carbonitrile derivative characterized by a bromine atom at the meta position of the phenyl ring attached to the pyridine core. Its molecular formula is C₁₈H₁₂BrN₃, with a molecular weight of 230.13 g/mol (Enamine Ltd, 2021) .

Structurally, the pyridine ring is substituted at positions 2, 3, 4, and 6:

  • Position 2: Amino group (-NH₂).
  • Position 3: Cyano group (-CN).
  • Position 4: Phenyl ring.
  • Position 6: 3-Bromophenyl group.

This substitution pattern makes it a versatile intermediate for synthesizing heterocyclic compounds, particularly in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3/c19-14-8-4-7-13(9-14)17-10-15(12-5-2-1-3-6-12)16(11-20)18(21)22-17/h1-10H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUFQXNNTKDUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361198-37-0
Record name 2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile

  • Substituents : 3-Bromophenyl at position 4, methyl at position 5.
  • Synthesis: Not explicitly described in the evidence, but similar microwave-assisted methods for chalcone derivatives (e.g., 3-bromophenyl-substituted compounds) suggest efficient halogen incorporation .

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

  • Substituents : 4-Fluorophenyl at position 4, naphthyl at position 6.
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability compared to bromine. The naphthyl group increases hydrophobicity, as reflected in its molecular formula (C₂₂H₁₄FN₃) .
  • Applications : Used as an intermediate for heterocyclic compounds, demonstrating the role of halogen and aryl groups in tuning reactivity .

Analogues with Heterocyclic Substituents

2-Amino-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitrile

  • Substituents : Triazole moiety at position 6.
  • Physical Properties : Melting point = 197°C; IR peaks at 3427 cm⁻¹ (NH₂), 2276 cm⁻¹ (CN) .
  • Biological Activity: Not specified, but triazole groups are known to enhance antimicrobial and anticancer properties in related compounds .

4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile

  • Substituents : Triazine group at position 3.
  • Key Contrast : The triazine group introduces hydrogen-bonding sites, improving interactions with biological targets compared to simple phenyl groups .

Bioactive Analogues

Antimycobacterial Pyridine Derivatives

  • Example: 2-Amino-6-(5,10-dioxo-2,3-diphenylbenzo[g]quinoxalin-7-yl)-4-(substituted)phenylpyridine-3-carbonitrile.
  • Activity : Compound 6h (4-N(CH₃)₂ substitution) showed maximal potency against Mycobacterium tuberculosis H37Rv (IC₅₀ < 10 µg/mL) .
  • Comparison: The benzoquinoxalinyl moiety enhances antimycobacterial activity, whereas bromophenyl groups in the target compound may prioritize different biological targets.

Halogen-Substituted Chalcones

  • Example : (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on.
  • Activity : IC₅₀ = 42.22 µg/mL against MCF-7 breast cancer cells .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents (Position 6) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 3-Bromophenyl 230.13 N/A Not reported in evidence
2-Amino-6-(triazol-4-yl)-4-phenyl derivative Triazole 366 197 IR: 3427 cm⁻¹ (NH₂), 2276 cm⁻¹ (CN)
4-Fluorophenyl-naphthyl derivative Naphthyl 355.37 N/A Single-crystal XRD reported

Biologische Aktivität

2-Amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile, identified by its CAS number 1069540, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H12BrN3C_{18}H_{12}BrN_3 with a molecular weight of 384.21 g/mol. Its structure features a pyridine ring substituted with an amino group and bromophenyl moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound.

Case Study: Cytotoxicity Assays

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects. The IC50 values were determined using the MTT assay across different cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)15.5
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.2

These results indicate that the compound has a promising profile as a potential anticancer agent, outperforming some standard chemotherapeutics.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A series of experiments assessed its effectiveness against various bacterial strains.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that while the compound exhibits antibacterial activity, it may require further optimization to enhance efficacy against resistant strains.

Neuroprotective Effects

In addition to its anticancer and antibacterial activities, there is emerging evidence regarding the neuroprotective effects of pyridine derivatives.

Research indicates that compounds like this compound may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that this compound could significantly reduce AChE activity:

Compound AChE Inhibition (%)
2-Amino-6-(3-bromophenyl)...65
Donepezil (Reference Drug)70

This inhibition suggests potential applications in treating cognitive decline associated with neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structural features that contribute to biological activity is crucial for drug design. The presence of bromine in the phenyl ring appears to enhance lipophilicity and receptor binding affinity, which correlates with improved biological activity.

Q & A

Q. What are the common synthetic pathways for preparing 2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

A typical multi-step synthesis involves:

Condensation reactions : Reacting substituted acetophenones (e.g., 3-bromoacetophenone) with aldehydes and ethyl cyanoacetate in ethanol under reflux (8–20 hours) .

Cyclization : Using ammonium acetate as a catalyst to form the pyridine core .

Purification : Crystallization from DMF/ethanol (1:2) to isolate the product .
Optimization strategies :

  • Adjust stoichiometry (e.g., 1:1:1 molar ratio of ketone, aldehyde, and cyanoacetate).
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles. For example, dihedral angles between the pyridyl, bromophenyl, and phenyl rings (e.g., 67.40° and 59.80°) confirm spatial arrangement .
  • Spectroscopy :
    • IR : CN stretch (~2200–2250 cm⁻¹) and NH₂ bands (~3300–3500 cm⁻¹) .
    • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and carbonitrile carbon (δ ~110–120 ppm) .
      Software : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

Q. What are the critical spectral characteristics for identifying this compound?

Technique Key Peaks/Features
IR - C≡N: 2230 cm⁻¹
- NH₂: 3350, 3450 cm⁻¹
¹H NMR - Aromatic H: 7.2–8.3 ppm (multiplet)
- NH₂: ~5.5 ppm (broad, exchangeable)
¹³C NMR - C≡N: 118 ppm
- Pyridine C2: 155 ppm
MS [M+H]⁺: m/z 362.02 (C₁₈H₁₂BrN₃)

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Validation tools : Use PLATON or CCDC’s Mercury to check for missed symmetry, disorder, or hydrogen-bonding patterns .
  • Refinement strategies :
    • Apply anisotropic displacement parameters for heavy atoms (Br, C, N).
    • Test alternative space groups if R-factor discrepancies arise (e.g., P2₁/c vs. P1̄) .
  • Data quality : Ensure high-resolution data (≤ 0.8 Å) to resolve bromine atom anisotropy .

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties?

  • Hydrogen bonding : N–H⋯N interactions between amino and cyano groups form 3D networks, enhancing thermal stability .
  • π-π stacking : Aromatic rings (e.g., phenyl and pyridyl) stack at 3.5–4.0 Å distances, affecting solubility and melting points .
  • Halogen bonding : Bromine participates in C–Br⋯π interactions (3.3–3.6 Å), influencing crystal morphology .

Q. What computational methods are used to analyze non-planar conformations in the pyridine ring?

  • Ring puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity .
    • Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates.
    • For six-membered rings, q₂ and q₃ parameters distinguish chair, boat, or twist-boat conformers .
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical puckering .

Q. How can researchers design bioactivity studies for this compound, given its structural features?

  • Target selection : Prioritize kinases or receptors with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s aromaticity .
  • Assay design :
    • In vitro : MTT assay for cytotoxicity (IC₅₀) using cancer cell lines (e.g., HeLa, MCF-7) .
    • Molecular docking : Simulate interactions using AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) .
  • SAR studies : Modify substituents (e.g., Br → CF₃) to probe electronic effects on activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.